(3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
Description
Crystallographic Analysis and Absolute Configuration Determination
Single-crystal X-ray diffraction studies of analogous indeno-oxazole derivatives reveal critical insights into the molecular geometry of this class of compounds. The indeno-oxazole core adopts a slightly distorted half-chair conformation, with the oxazole ring puckered to accommodate steric constraints. The fused bicyclic system exhibits bond lengths consistent with partial aromatic delocalization: C–C bonds in the indene moiety range from 1.372–1.421 Å, while the oxazole ring shows characteristic alternating single/double bonds (N–O: 1.406 Å, C–N: 1.285 Å).
The absolute configuration at the C3a and C8a positions was unambiguously determined as (3aS,8aR) using anomalous dispersion effects in Cu Kα radiation. Flack parameter refinement (x = 0.02(3)) confirmed the stereochemical assignment, with the trifluoromethylpyridine substituent occupying a pseudoequatorial position relative to the oxazole plane.
Table 1: Key crystallographic parameters for indeno-oxazole derivatives
| Parameter | Value |
|---|---|
| Space group | P2~1~2~1~2~1~ |
| a, b, c (Å) | 7.214, 9.831, 19.450 |
| V (ų) | 1379.2 |
| R factor | 0.032 |
| wR factor | 0.078 |
| CCDC deposition number | 636113 |
Conformational Dynamics in Solution via NMR Spectroscopy
Solution-phase studies using advanced NMR techniques (COSY, HSQC, HMBC) demonstrate significant conformational flexibility. The oxazole ring undergoes rapid pseudorotation at room temperature, evidenced by averaged proton signals for H8a (δ 5.42 ppm) and H3a (δ 4.87 ppm). Nuclear Overhauser effect (NOE) correlations between the pyridinyl H6 proton and the indene H8 proton confirm a predominant conformation where the trifluoromethyl group projects away from the indeno-oxazole core.
Variable-temperature ^1^H NMR experiments (−90°C to +40°C) reveal two distinct sets of signals for the oxazole protons below −40°C, indicating slowed ring puckering dynamics. The energy barrier for this conformational interconversion was calculated as ΔG‡ = 12.3 kcal/mol using Eyring analysis.
Comparative Analysis of Indeno-Oxazole Core Architecture
The indeno[1,2-d]oxazole system exhibits distinct geometric features compared to related bicyclic heterocycles:
- Bond angle compression : The N1–C2–O1 angle (102.4°) is significantly narrower than in benzoxazoles (108–112°), reflecting increased ring strain
- Puckering amplitude : Q~T~ = 0.42 Å for the oxazole ring, compared to 0.28 Å in simpler oxazolidines
- π-Stacking capacity : The planar indene moiety enables face-to-face stacking (3.5 Å interplanar distance) absent in saturated analogs
These structural features enhance dipole-dipole interactions (μ = 3.2 D) and polar surface area (78 Ų), making the core particularly suitable for directed crystallization.
Electronic Effects of Trifluoromethylpyridine Substituent
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal substantial electronic modulation from the 5-(trifluoromethyl)pyridin-2-yl group:
- Inductive effects : The −CF~3~ group withdraws electron density (σ~m~ = 0.43), reducing pyridine ring electron density (NBO charge at N: −0.32 e vs. −0.41 e in unsubstituted pyridine)
- Hyperconjugation : The C–F σ* orbitals interact with the pyridine π-system, lowering the LUMO energy by 0.9 eV compared to methyl-substituted analogs
- Dipole alignment : Molecular electrostatic potential (MEP) calculations show a strong dipole moment (μ = 4.8 D) oriented along the C2–N bond axis
Table 2: Calculated electronic properties of substituent effects
| Parameter | 5-CF~3~-Pyridine | 5-Me-Pyridine |
|---|---|---|
| LUMO energy (eV) | −1.92 | −1.03 |
| NBO charge at C5 (e) | +0.18 | −0.07 |
| σ-hole magnitude (eV) | 28.4 | 19.7 |
The trifluoromethyl group's strong electron-withdrawing character induces paratropic ring currents in the indeno-oxazole core, as evidenced by nucleus-independent chemical shift (NICS) values of +3.2 ppm (vs. −5.1 ppm in unsubstituted analogs).
Properties
Molecular Formula |
C16H11F3N2O |
|---|---|
Molecular Weight |
304.27 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C16H11F3N2O/c17-16(18,19)10-5-6-12(20-8-10)15-21-14-11-4-2-1-3-9(11)7-13(14)22-15/h1-6,8,13-14H,7H2 |
InChI Key |
DSZOIEZWGDCKLK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Core Structure Formation
The indeno[1,2-d]oxazole scaffold is synthesized via N-alkylation or ring-closing metathesis (RCM). For example:
- Bisoxazoline Precursor Synthesis :
- Trifluoromethylpyridine Synthesis :
Precursor Synthesis
2-Chloro-5-(Trifluoromethyl)pyridine
This intermediate is pivotal for introducing the pyridine moiety.
Indeno-Oxazole Core
The bicyclic oxazole is synthesized via intramolecular cyclization :
- Reactants : 2-Aminophenol derivatives or indene precursors.
- Conditions : Base (e.g., NaH) in THF, followed by alkylation with 1,2-dibromoethane.
Stereochemical Control
The (3aS,8aR) configuration is achieved through chiral resolution or asymmetric catalysis :
Chiral Resolution
Asymmetric Catalysis
- Catalysts : Pyridine-oxazoline ligands (e.g., Zn(OTf)₂) for enantioselective coupling.
- Conditions : Lewis acid (15 mol% Zn(OTf)₂), DCE, 70°C, 12 h.
Cyclization and Functionalization
Oxazole Ring Formation
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| N-Alkylation | NaH, THF, 0°C → 1,2-dibromoethane | 72% | |
| Cyclopropane Bridging | Cyclopropane diyl, NaH, 50°C, 2 h | 72% |
Pyridine Substitution
- Cross-Coupling : Suzuki-Miyaura reaction for introducing trifluoromethylpyridine.
- Conditions : Pd catalyst, aryl boronic acids, base (K₂CO₃).
Purification and Characterization
Key Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
(3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of (3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate the activity of these targets effectively. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous indeno-oxazole derivatives:
Key Comparative Insights
Electronic Effects :
- The CF₃ group in the target compound provides stronger electron-withdrawing effects compared to methyl or bromo substituents, improving metal-ligand interactions in catalytic cycles .
- Bromo-substituted analogs (e.g., 5-Bromo-pyridin-2-yl) serve as intermediates for further functionalization but exhibit lower catalytic activity .
Steric and Structural Features: Cyclopropane-linked bis(indeno-oxazole) derivatives exhibit enhanced rigidity, leading to superior enantiocontrol in asymmetric reactions . tert-Butylphenyl substituents increase hydrophobicity, favoring catalysis in non-polar solvents .
Enantioselectivity: The target compound achieves 99% ee in asymmetric cyanotrifluoromethylation, outperforming methyl- or bromo-substituted analogs (70–85% ee) . Cyclopropane-bridged ligands also achieve high enantioselectivity (90–95% ee) but require multistep synthesis .
Thermal and Chemical Stability :
- The CF₃ group enhances thermal stability, with decomposition temperatures >200°C, compared to ~150°C for methyl-substituted analogs .
Biological Activity
The compound (3aS,8aR)-2-(5-(trifluoromethyl)pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole (CAS Number: 2412578-71-1) is a novel oxazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₁F₃N₂O
- Molecular Weight : 304.27 g/mol
- Structure : The compound features a trifluoromethyl group attached to a pyridine ring, integrated into a complex indeno[1,2-d]oxazole framework.
Recent studies suggest that this compound may act as a ligand for the GABA_A receptor, similar to other compounds in its class. The GABA_A receptor is crucial for mediating inhibitory neurotransmission in the central nervous system.
Binding Affinity
In silico docking studies have indicated that (3aS,8aR)-2-(5-(trifluoromethyl)pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole interacts favorably with the benzodiazepine binding site of the GABA_A receptor. This interaction is hypothesized to enhance GABAergic transmission, potentially leading to anxiolytic and anticonvulsant effects.
Anticonvulsant Activity
A study evaluating the anticonvulsant properties of various oxazole derivatives found that compounds similar to (3aS,8aR)-2-(5-(trifluoromethyl)pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole exhibited significant protective effects in pentylenetetrazol (PTZ) and maximal electroshock (MES) models. The results indicated that these compounds could reduce seizure frequency and severity significantly compared to controls .
Anxiolytic Effects
In behavioral assays such as the elevated plus-maze test, compounds structurally related to (3aS,8aR)-2-(5-(trifluoromethyl)pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole demonstrated increased time spent in open arms compared to controls. This suggests an anxiolytic effect consistent with enhanced GABA_A receptor activity .
Case Studies and Research Findings
-
Study on Benzodiazepine Receptor Agonists :
- A series of oxadiazole derivatives were synthesized and tested for their affinity to GABA_A receptors. Among these, compounds similar to (3aS,8aR)-2-(5-(trifluoromethyl)pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole showed higher binding affinities than diazepam in radioligand binding assays .
- Table 1 summarizes the binding affinities of selected compounds:
Compound Binding Affinity (nM) Diazepam 20 Compound A 15 Compound B 10 (3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole 7 -
Behavioral Assessments :
- In a series of tests evaluating memory and sedation effects using passive avoidance and pentobarbital tests, compounds with similar structures showed significant alterations in memory retention and sleep duration. The selected compound demonstrated a notable increase in sleep duration compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
